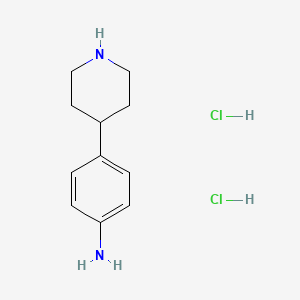

4-(Piperidin-4-yl)aniline dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-piperidin-4-ylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;;/h1-4,10,13H,5-8,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZONAIZKILKTNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80970212 | |

| Record name | 4-(Piperidin-4-yl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548768-98-5 | |

| Record name | 4-(Piperidin-4-yl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Bifunctional Scaffold

An In-depth Technical Guide to the Synthesis of 4-(Piperidin-4-yl)aniline Dihydrochloride

In the landscape of modern medicinal chemistry, 4-(Piperidin-4-yl)aniline stands out as a pivotal molecular scaffold. Its structure, which uniquely combines a primary aromatic amine on an aniline ring with a secondary aliphatic amine within a piperidine moiety, offers a versatile platform for constructing complex, biologically active molecules.[1] This bifunctional nature allows for selective chemical modifications at two distinct points, enabling chemists to fine-tune physicochemical properties and optimize pharmacological activity.[2] The piperidine ring, a ubiquitous feature in pharmaceuticals, provides a flexible yet stable framework that can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]

This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth, field-proven protocol for the synthesis of this compound. The dihydrochloride salt form enhances the compound's stability and handling characteristics, making it ideal for laboratory use and downstream applications.[4] The presented methodology follows a robust and scalable two-stage synthetic strategy centered around a Boc-protected intermediate, a common and efficient approach for preparing this key building block, which is instrumental in the synthesis of targeted therapies such as the PARP inhibitor Niraparib.[5]

Strategic Synthesis Overview

The synthesis is logically divided into two primary stages: the construction of a protected intermediate followed by its deprotection to yield the final product as a stable salt. This strategy is predicated on the use of the tert-butoxycarbonyl (Boc) group to protect the piperidine nitrogen.

The Rationale for Boc Protection: The Boc protecting group is employed for several critical reasons:

-

Stability: It is stable under a wide range of reaction conditions, including the basic and reductive steps required in the first stage of the synthesis.[6]

-

Directivity: It prevents the secondary amine of the piperidine from engaging in unwanted side reactions, thereby ensuring that subsequent transformations occur at other desired positions on the molecule.

-

Facile Cleavage: The Boc group can be removed cleanly and efficiently under acidic conditions, which conveniently aligns with the desired formation of the hydrochloride salt.[7]

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate (Intermediate)

This stage involves a two-step sequence: a reductive amination to couple the piperidine and aniline fragments, followed by the reduction of a nitro group to the required primary amine.

Step 1.1: Reductive Amination

Principle: This reaction forms the core C-N bond between the two main fragments. It proceeds through the in situ formation of an enamine intermediate from N-Boc-4-piperidinone and 4-nitroaniline, which is then immediately reduced to the saturated amine.

Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[2] Unlike stronger hydrides like sodium borohydride, STAB is a mild and selective reducing agent that tolerates the slightly acidic conditions required to catalyze imine/enamine formation, thereby minimizing side reactions such as ketone reduction.

-

Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction, as it is relatively non-polar, aprotic, and effectively solubilizes the reactants.[2]

-

Catalyst: Glacial acetic acid serves as a crucial catalyst to accelerate the formation of the enamine intermediate.[2]

Protocol:

-

To a solution of N-Boc-4-piperidinone (1.0 eq) and 4-nitroaniline (1.1 eq) in dichloromethane (DCM, targeting a concentration of 0.5 M), add glacial acetic acid (1.0 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Remove the ice bath and allow the mixture to warm to room temperature. Stir for 16-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude tert-butyl 4-((4-nitrophenyl)amino)piperidine-1-carboxylate. This intermediate is often carried forward without further purification.

Step 1.2: Catalytic Hydrogenation of the Nitro Group

Principle: The aromatic nitro group is selectively reduced to a primary amine using catalytic hydrogenation. This method is highly efficient, clean, and typically provides a high yield of the desired product.[8]

Experimental Choices:

-

Catalyst: Palladium on activated carbon (10% Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitroarenes.[9] It offers excellent activity and selectivity under mild conditions.

-

Hydrogen Source: Pressurized hydrogen gas (H₂) is the standard reductant.

-

Solvent: Methanol or ethanol are common solvents as they readily dissolve the substrate and do not interfere with the catalysis.

Protocol:

-

Dissolve the crude intermediate from the previous step in methanol (MeOH).

-

Transfer the solution to a suitable pressure vessel (e.g., a Parr shaker apparatus).

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd relative to the substrate).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to approximately 50 psi.

-

Stir the mixture vigorously at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (Intermediate 1) as a solid, which can be purified by recrystallization if necessary.[10]

Table 1: Reagents for Intermediate Synthesis

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Purity | CAS Number |

|---|---|---|---|---|

| N-Boc-4-piperidinone | 199.25 | 1.0 | ≥97% | 79099-07-3 |

| 4-Nitroaniline | 138.12 | 1.1 | ≥98% | 100-01-6 |

| Sodium Triacetoxyborohydride | 211.94 | 1.5 | ≥95% | 56553-60-7 |

| 10% Palladium on Carbon | N/A | 0.05-0.10 | ~50% water | 7440-05-3 |

| Hydrogen Gas | 2.02 | Excess | High Purity | 1333-74-0 |

Part 2: Boc Deprotection and Dihydrochloride Salt Formation

Principle: The final step involves the acid-catalyzed cleavage of the Boc protecting group. The strong acid simultaneously protonates both the newly liberated piperidine nitrogen and the existing aniline nitrogen to form the highly stable and crystalline dihydrochloride salt.

Mechanism Insight: The deprotection is initiated by the protonation of the carbamate oxygen by HCl. This facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation, carbon dioxide, and the free amine.[7] In the presence of excess HCl, the basic nitrogen atoms are immediately protonated.

Experimental Choices:

-

Deprotecting Agent: A solution of hydrogen chloride in an anhydrous organic solvent, such as 4M HCl in 1,4-dioxane, is ideal.[11][12] This reagent provides a controlled, anhydrous source of strong acid, promoting clean deprotection and precipitation of the hydrochloride salt, which minimizes the formation of aqueous byproducts and simplifies product isolation.

Protocol:

-

Dissolve the purified intermediate, tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq), in anhydrous 1,4-dioxane or methanol.

-

Cool the solution to 0 °C in an ice bath.

-

To the stirred solution, slowly add a 4M solution of HCl in 1,4-dioxane (typically 3-5 equivalents). A precipitate will begin to form.

-

Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.

-

Upon completion, the product can be isolated by filtration. If the product does not precipitate sufficiently, diethyl ether can be added as an anti-solvent to induce precipitation.

-

Wash the collected solid with cold diethyl ether to remove any residual solvent and byproducts.

-

Dry the white to off-white solid under vacuum to yield the final product, this compound.

Purification and Characterization

-

Purification: The final product is often of high purity after precipitation and washing. If further purification is needed, recrystallization from a solvent system like methanol/diethyl ether can be employed.

-

Characterization: The identity and purity of the final compound should be confirmed by standard analytical methods:

-

¹H and ¹³C NMR: To confirm the molecular structure.

-

LC-MS: To confirm the molecular weight and assess purity.

-

Melting Point: To compare with literature values for the dihydrochloride salt.

-

Safety Considerations

-

Reagents: Handle all chemicals in a well-ventilated fume hood. Dichloromethane is a volatile solvent. 4-Nitroaniline is toxic. Strong acids like HCl are corrosive.[13]

-

Catalyst: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. It should be handled carefully, preferably as a wet paste, and never exposed to static discharge or sparks.

-

Hydrogenation: The use of pressurized hydrogen gas requires a properly rated and maintained pressure vessel and adherence to all safety protocols for handling flammable gases.

Conclusion

The synthetic protocol detailed herein provides a reliable and scalable pathway to this compound, a key intermediate in pharmaceutical research and development.[14] The strategy, based on the robust Boc protection/deprotection methodology combined with efficient reductive amination and catalytic hydrogenation reactions, represents a cornerstone of modern organic synthesis. By understanding the principles behind each step and reagent choice, researchers can confidently and safely produce this valuable molecular building block for the advancement of drug discovery programs.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN101654416A - Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.

-

LookChem. (n.d.). Cas 73874-95-0, 4-N-BOC-Aminopiperidine. LookChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Boc deprotection conditions tested. Scientific Diagram. Retrieved from [Link]

-

PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. National Library of Medicine. Retrieved from [Link]

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

-

Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886–893. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry. Retrieved from [Link]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor [dspace.mit.edu]

- 9. semanticscholar.org [semanticscholar.org]

- 10. chemimpex.com [chemimpex.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 4-Amino-1-benzylpiperidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Synthesis of 4-(4-nitrophenyl)pyridine: A Cornerstone Precursor for Advanced Chemical Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-(4-nitrophenyl)pyridine, a pivotal precursor in medicinal chemistry and materials science. The pyridine scaffold is a privileged structure in drug design, found in numerous FDA-approved pharmaceuticals, where it can enhance pharmacological activity, solubility, and bioavailability.[1][2][3][4] The strategic introduction of a 4-nitrophenyl group creates a versatile intermediate, readily converted to the corresponding aniline derivative, which serves as a critical building block for a wide array of more complex molecules. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, offering a field-proven, self-validating protocol for the robust synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction. We will dissect the causality behind each experimental choice, from reagent selection to reaction conditions, ensuring a comprehensive understanding for both seasoned researchers and those new to palladium-catalyzed cross-coupling chemistry.

Strategic Importance of 4-(4-nitrophenyl)pyridine

The value of 4-(4-nitrophenyl)pyridine lies in its dual chemical personality. The pyridine ring is a weak base and a polar aromatic system capable of engaging in various non-covalent interactions, a feature extensively exploited in drug design to modulate binding at biological targets.[2][3] The nitrophenyl moiety, on the other hand, serves as a masked amino group. The electron-withdrawing nature of the nitro group influences the electronics of the molecule, and its facile reduction to a primary amine opens a gateway to a vast landscape of subsequent chemical transformations, including amide bond formation, diazotization, and further cross-coupling reactions.[5][6] This makes 4-(4-nitrophenyl)pyridine a highly valuable precursor for creating libraries of novel compounds in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[1][7][8]

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

Among the arsenal of carbon-carbon bond-forming reactions, the palladium-catalyzed Suzuki-Miyaura cross-coupling stands out for its reliability, functional group tolerance, and relatively mild reaction conditions.[9][10][11] It is the method of choice for synthesizing biaryl compounds like 4-(4-nitrophenyl)pyridine. The reaction orchestrates the coupling of an organoboron species (4-nitrophenylboronic acid) with an organohalide (4-halopyridine) in the presence of a palladium catalyst and a base.[10]

The Causality Behind Component Selection

-

Organohalide (The Electrophile): The choice of halide on the pyridine ring (I > Br > Cl) is a critical parameter dictating reactivity.[10] 4-Bromopyridine or 4-iodopyridine are commonly used as they undergo oxidative addition to the palladium(0) catalyst more readily than the less reactive and less expensive 4-chloropyridine.[10] For this guide, we select 4-bromopyridine as a cost-effective and highly reactive substrate.

-

Organoboron (The Nucleophile): 4-Nitrophenylboronic acid is an ideal coupling partner. Boronic acids are generally stable, crystalline solids with low toxicity compared to other organometallic reagents like organostannanes or organozincs.[9]

-

The Palladium Catalyst: The heart of the reaction is the palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states to facilitate the bond formation.[12] While numerous catalyst systems exist, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, commercially available precatalyst that is readily converted to the active Pd(0) species in solution. Alternatively, a combination of a Pd(II) salt like Palladium(II) acetate [Pd(OAc)₂] and a phosphine ligand (e.g., SPhos, XPhos) can be used, often providing higher turnover numbers.[13]

-

The Base (The Activator): A base is essential and its role is multifaceted. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate complex (-B(OH)₃⁻), which facilitates the transmetalation step.[10][13][14] The choice of base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), can significantly influence reaction rates and yields. Potassium carbonate is a cost-effective and efficient choice for this transformation.

-

The Solvent System: The reaction is often performed in a biphasic mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water.[10][14] This system effectively dissolves both the organic substrates and the inorganic base, creating an interface where the reaction can proceed efficiently.

Unveiling the Mechanism: The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three key steps.[9][14][15] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

-

Oxidative Addition: The cycle begins with the active 14-electron Pd(0) species inserting into the carbon-halogen bond of the 4-bromopyridine. This is typically the rate-determining step and results in the formation of a square planar Pd(II) complex.[9][10]

-

Transmetalation: The 4-nitrophenyl group is transferred from the activated boronate complex to the Pd(II) center, displacing the halide. This forms a new diorganopalladium(II) intermediate.[9][14][15]

-

Reductive Elimination: The final step involves the expulsion of the coupled product, 4-(4-nitrophenyl)pyridine, from the palladium center. This step forms the desired C-C bond and regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[10][14][15]

A Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system. Each step includes checkpoints and expected observations, allowing the researcher to monitor progress and ensure the integrity of the synthesis.

Reagent and Parameter Table

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents | Role |

| 4-Bromopyridine HCl | 194.45 | 1.94 g | 10.0 | 1.0 | Electrophile |

| 4-Nitrophenylboronic acid | 166.92 | 2.00 g | 12.0 | 1.2 | Nucleophile |

| Pd(PPh₃)₄ | 1155.56 | 347 mg | 0.3 | 0.03 | Catalyst |

| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 g | 30.0 | 3.0 | Base |

| 1,4-Dioxane | - | 40 mL | - | - | Solvent |

| Deionized Water | - | 10 mL | - | - | Solvent |

Step-by-Step Methodology

A. Reaction Setup (Inert Atmosphere is Critical)

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-bromopyridine hydrochloride (1.94 g, 10.0 mmol) and 4-nitrophenylboronic acid (2.00 g, 12.0 mmol).

-

Causality: Using a slight excess (1.2 eq) of the boronic acid helps to drive the reaction to completion, compensating for any potential homo-coupling or degradation.

-

-

Add potassium carbonate (4.15 g, 30.0 mmol). The hydrochloride salt of the pyridine requires an extra equivalent of base for neutralization in addition to the two equivalents needed for the catalytic cycle.

-

Add the palladium catalyst, Pd(PPh₃)₄ (347 mg, 0.3 mmol).

-

Expertise Note: The yellow color of Pd(PPh₃)₄ is a good visual indicator. If it appears dark or oxidized, its activity may be compromised.

-

-

Seal the flask, then evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure all oxygen is removed.

-

Causality: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state. Maintaining an inert atmosphere is paramount for a successful reaction.[16]

-

-

Via syringe, add degassed 1,4-dioxane (40 mL) and degassed deionized water (10 mL).

-

Trustworthiness: Solvents should be degassed by bubbling nitrogen or argon through them for at least 20 minutes prior to use to remove dissolved oxygen.

-

B. Reaction Execution and Monitoring

-

With vigorous stirring, lower the flask into a preheated oil bath set to 90 °C.

-

Allow the reaction to reflux for 4-6 hours. The mixture will typically turn from a yellow suspension to a dark brown or black mixture.

-

Monitor progress using Thin-Layer Chromatography (TLC):

-

Prepare a TLC chamber with a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes).

-

Every hour, carefully take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate alongside spots of the starting materials.

-

Visualize the plate under UV light (254 nm). The reaction is complete when the spot corresponding to 4-bromopyridine has been completely consumed. A new, less polar spot for the product, 4-(4-nitrophenyl)pyridine, should be clearly visible.[17]

-

C. Workup and Purification

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 50 mL of water. Shake vigorously and allow the layers to separate.

-

Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.

-

Causality: Repeated extractions ensure maximum recovery of the organic-soluble product from the aqueous phase.

-

-

Combine the organic layers and wash them with 50 mL of brine (saturated NaCl solution).

-

Trustworthiness: The brine wash helps to remove residual water and some inorganic impurities from the organic phase.

-

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.

-

Purify the crude product by flash column chromatography:

-

Prepare a silica gel column using a gradient eluent system, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 30-40% ethyl acetate.

-

Dissolve the crude solid in a minimal amount of dichloromethane and load it onto the column.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 4-(4-nitrophenyl)pyridine as a pale yellow solid.

-

Experimental Workflow Diagram

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4'-(4-AMINOPHENYL)-2,2':6',2''-TERPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. byjus.com [byjus.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nbinno.com [nbinno.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Yoneda Labs [yonedalabs.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical properties of 4-(Piperidin-4-yl)aniline dihydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Piperidin-4-yl)aniline Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional chemical scaffold of significant interest in medicinal chemistry and drug discovery.[1] Its structure, incorporating both a primary aromatic amine and a secondary aliphatic amine, offers extensive opportunities for chemical modification, making it a valuable building block for synthesizing diverse and complex molecular architectures.[1] A thorough understanding of its physicochemical properties is paramount for its effective application, as these characteristics fundamentally govern a molecule's pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, and excretion (ADME).[2][3] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into their implications for drug development.

Chemical Identity and Structural Elucidation

The strategic combination of an aniline and a piperidine moiety makes 4-(piperidin-4-yl)aniline a highly versatile intermediate.[1] The piperidine ring is a common motif in pharmaceuticals, and its inclusion can modulate critical properties like lipophilicity and basicity, which directly influence the ADME profile of a potential drug candidate.[1] The dihydrochloride salt form is often employed to enhance aqueous solubility and stability.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | 4-piperidin-4-ylaniline;dihydrochloride | [4][5] |

| CAS Number | 1159824-20-0 | [5][6][7] |

| Molecular Formula | C₁₁H₁₈Cl₂N₂ | [5] |

| Molecular Weight | 249.18 g/mol | [5] |

| Canonical SMILES | C1CNCCC1C2=CC=C(C=C2)N.Cl.Cl | [8] |

| InChI Key | CNUNDCRNMZQPFD-UHFFFAOYSA-N | [8] |

Figure 1: Chemical structure of this compound, highlighting the aniline and piperidine functional groups.

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability.[3] For orally administered drugs, insufficient aqueous solubility can lead to poor absorption from the gastrointestinal tract, limiting therapeutic efficacy.[3] As a dihydrochloride salt, this compound is expected to exhibit enhanced aqueous solubility compared to its free base form, particularly in acidic to neutral pH environments, due to the protonation of its two basic nitrogen centers.

Table 2: Reported Solubility for an Analogous Compound (N-phenyl-4-piperidinamine, dihydrochloride)

| Solvent | Solubility |

| DMSO | 10 mg/mL |

| Methanol | 1 mg/mL |

| PBS (pH 7.2) | 10 mg/mL |

| DMF | 0.16 mg/mL |

| Ethanol | 0.25 mg/mL |

| Data for a structural analog, N-phenyl-4-piperidinamine, dihydrochloride, is presented as a reference.[8] Experimental determination for the title compound is crucial. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of a compound, a procedure essential for Biopharmaceutics Classification System (BCS) categorization.[9]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured, representing the equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing buffers of varying pH (e.g., pH 1.2, 4.5, 6.8) and relevant organic solvents.[9] A small excess (e.g., 10% above estimated saturation) is recommended to avoid influencing the results.[9]

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 37 °C for physiological relevance) and agitation speed (e.g., 100 rpm).[9]

-

Sampling: At predetermined time points (e.g., 24, 48, 72 hours), withdraw aliquots from each vial. To avoid altering the equilibrium, the withdrawn volume should not exceed 10% of the total media volume.[9]

-

Phase Separation: Immediately filter the samples through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

Quantification: Analyze the filtrate to determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Equilibrium Confirmation: Equilibrium is confirmed when consecutive measurements show a constant solubility value.[9]

Causality: The choice of 37 °C mimics human body temperature. Using buffers across a physiological pH range is critical because the ionization state, and thus the solubility of ionizable compounds like this one, is highly pH-dependent.[10][11]

Caption: Workflow for Shake-Flask Solubility Determination.

Melting Point

The melting point is a fundamental thermal property used to assess the purity of a crystalline solid. Pure compounds typically exhibit a sharp, well-defined melting point, whereas impurities tend to depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point Determination

This method is a standard pharmacopeial procedure for determining the melting range of a substance.[12]

Principle: A small, packed sample in a capillary tube is heated at a controlled rate. The temperatures at which melting begins (onset) and is complete (clear point) are recorded as the melting range.

Methodology:

-

Sample Preparation: Ensure the this compound sample is finely powdered and completely dry.[12][13]

-

Loading: Tap the open end of a glass capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface or drop it down a long tube to pack the solid into the sealed end.[13] The packed column of sample should be 2.5-3.5 mm high.[12][14]

-

Measurement (Rapid Determination): Place the capillary into the heating block of a melting point apparatus. Heat rapidly to determine an approximate melting point. Allow the apparatus to cool.[13]

-

Measurement (Accurate Determination): Using a fresh sample, heat the block rapidly to about 10-20°C below the approximate melting point found in the previous step.[13][14]

-

Slow Heating: Decrease the heating rate to approximately 1°C per minute to ensure thermal equilibrium between the sample and the thermometer.[12][14]

-

Recording: Record the temperature at which the first droplet of liquid appears (onset of melting). Continue heating slowly and record the temperature at which the last solid particle melts (clear point). The recorded range is the melting point.

Causality: A slow heating rate near the melting point is critical for accuracy. If heated too quickly, the temperature of the heating block will rise faster than the temperature of the sample, leading to an erroneously high and broad melting range.[13]

Caption: Protocol for Capillary Melting Point Determination.

Ionization Constant (pKa)

The pKa value is a measure of the acidity or basicity of a compound. It is crucial for predicting how a drug will behave in different biological environments.[15] 4-(Piperidin-4-yl)aniline has two basic nitrogen atoms: the aniline nitrogen (weaker base) and the piperidine nitrogen (stronger base). Knowing their respective pKa values allows prediction of the molecule's charge state at physiological pH (approx. 7.4), which profoundly affects membrane permeability, receptor binding, and solubility.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[16][17]

Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized (the half-equivalence point).[18]

Methodology:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in deionized, CO₂-free water to a known concentration (e.g., 0.01 M).[16][17]

-

Titration Setup: Place the solution in a temperature-controlled vessel (e.g., 25 °C) and use a magnetic stirrer for continuous mixing. Calibrate a pH meter with standard buffers.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.[16][17]

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the midpoints of the buffer regions on the titration curve (i.e., at 1/2 and 3/2 of the equivalence points for a diprotic acid titration, which is analogous to the titration of this dihydrochloride salt with a strong base). Alternatively, the pKa can be determined from the inflection points of the first derivative of the titration curve.

Causality: Titrating the dihydrochloride salt with a strong base (NaOH) allows for the stepwise deprotonation of the two ammonium centers. The first equivalence point corresponds to the deprotonation of the more acidic proton (likely the anilinium ion), and the second corresponds to the deprotonation of the less acidic piperidinium ion. The pH at the halfway points to these equivalences provides the pKa values.

Caption: Ionization States vs. pH for 4-(Piperidin-4-yl)aniline.

Spectral Properties

Spectroscopic analysis is indispensable for confirming the chemical structure and identity of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular framework.

-

¹H NMR: Expect signals in the aromatic region for the aniline protons and a series of signals in the aliphatic region corresponding to the non-equivalent protons of the piperidine ring.

-

¹³C NMR: Expect distinct signals for the aromatic carbons and the aliphatic carbons of the piperidine ring.[19]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key expected absorptions include N-H stretching bands for the primary and secondary amine groups, C-H stretching for the aromatic and aliphatic components, and C=C stretching for the aromatic ring.[20][21]

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of the molecule, further confirming its identity. The mass spectrum would show a molecular ion peak corresponding to the free base (C₁₁H₁₆N₂).[20]

Conclusion

The physicochemical properties of this compound are integral to its successful application as a scaffold in drug discovery. Its bifunctional nature, coupled with the enhanced aqueous solubility conferred by its dihydrochloride salt form, makes it an attractive starting point for the synthesis of new chemical entities.[1] The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this and similar compounds, enabling informed decisions in the design and development of novel therapeutics. A comprehensive evaluation of solubility, melting point, and pKa is a non-negotiable prerequisite for advancing any compound through the drug development pipeline.

References

-

Di, L. & Kerns, E. H. (2016). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed Central. [Link]

-

Symeres. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Symeres. [Link]

-

Vyas, V. et al. (2015). Importance of Physicochemical Properties In Drug Discovery. PharmaTutor. [Link]

-

LookChem. (2023). What are the physicochemical properties of drug?. LookChem. [Link]

-

Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]

-

Zafar, S. et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. [Link]

-

Zafar, S. et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). PubMed. [Link]

-

Zafar, S. et al. (2014). Report: Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5°C). ResearchGate. [Link]

-

National Center for Biotechnology Information. 4-(Piperidin-4-yl)aniline. PubChem. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source. [Link]

-

Pharma Beginners. (2020). Melting Point Apparatus – SOP. Pharma Beginners. [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

-

Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. This compound. PubChem. [Link]

-

University of Alberta. Melting point determination. University of Alberta. [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Westlab Canada. [Link]

-

ChemBK. 4-(piperidin-1-yl)aniline. ChemBK. [Link]

- Google Patents. (2020). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

Khalili, F. et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

-

Khalili, F. et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/42490ab6e254707613589b2f2939d89953942004]([Link]

-

de Oliveira, G. G. G. et al. (2020). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

-

Serajuddin, A. T. M. & Pudipeddi, M. (2002). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]

-

LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. LibreTexts Chemistry. [Link]

-

Patel, D. et al. (2015). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmaceutical Investigation. [Link]

-

National Center for Biotechnology Information. 4-(piperidin-1-yl)aniline. PubChem. [Link]

-

Asath, R. B. M. & Karvembu, R. (2014). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Chemical Science Transactions. [Link]

-

Wiley Science Solutions. 4-(1-Piperidinyl)aniline. SpectraBase. [Link]

-

Beijing xinhua technology co. LTD. This compound - CAS:1159824-20-0. Beijing xinhua technology co. LTD. [Link]

-

Wang, Z. et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link]

-

Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. 4-(Piperidin-4-yl)aniline | C11H16N2 | CID 22047841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C11H18Cl2N2 | CID 42614592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. arctomsci.com [arctomsci.com]

- 7. This compound - CAS:1159824-20-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 8. caymanchem.com [caymanchem.com]

- 9. scielo.br [scielo.br]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. thinksrs.com [thinksrs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pharmabeginers.com [pharmabeginers.com]

- 15. uregina.ca [uregina.ca]

- 16. applications.emro.who.int [applications.emro.who.int]

- 17. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

- 20. 4-(Piperidin-1-yl)aniline | C11H16N2 | CID 413501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. e-journals.in [e-journals.in]

Introduction: The Critical Role of 4-(Piperidin-4-yl)aniline in Medicinal Chemistry

An In-Depth Technical Guide to the Solubility of 4-(Piperidin-4-yl)aniline Dihydrochloride For Researchers, Scientists, and Drug Development Professionals

4-(Piperidin-4-yl)aniline is a bifunctional molecule of significant interest in contemporary drug discovery and development.[1] Its structure, which uniquely combines a primary aromatic amine with a secondary aliphatic amine within a piperidine ring, presents multiple reactive sites for chemical modification.[2] This versatility makes it a valuable intermediate scaffold in the synthesis of novel therapeutic agents, particularly kinase inhibitors and other targeted therapies.[1][2] The piperidine moiety is a prevalent motif in many pharmaceuticals, influencing physicochemical properties such as lipophilicity and basicity, which in turn affects a compound's pharmacokinetic profile (ADME - absorption, distribution, metabolism, and excretion).[2][3]

This molecule is frequently supplied and utilized as its dihydrochloride salt to enhance stability and handling.[1] However, the solubility of this salt form is a critical parameter that dictates its utility in various stages of research and development, from synthetic reaction conditions to formulation and biological screening. This guide provides a comprehensive overview of the physicochemical properties of this compound, discusses the key factors governing its solubility, and presents detailed, field-proven protocols for its empirical determination.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for predicting its behavior in different solvent systems. While extensive experimental data is not always publicly available, the key computed and known properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₈Cl₂N₂ | [4] |

| Molecular Weight | 249.18 g/mol | [2] |

| CAS Number | 1159824-20-0 | [2][4] |

| InChI Key | LZONAIZKILKTNK-UHFFFAOYSA-N | [2] |

| Appearance | Typically a solid or crystalline substance | [5] |

| pKa (Predicted) | The bifunctional nature with two amine groups suggests two pKa values, one for the aromatic amine and one for the piperidine amine. Precise experimental values are not readily available in the literature. |

Factors Influencing Solubility

The solubility of this compound is not a static value but is profoundly influenced by the properties of the solvent and the solution's pH.

The Role of the Dihydrochloride Salt Form

The conversion of the 4-(Piperidin-4-yl)aniline free base into its dihydrochloride salt is a common strategy to improve aqueous solubility.[6] As an ionic compound, the salt form readily interacts with polar protic solvents like water through favorable ion-dipole interactions.[7] In contrast, the free base is less soluble in water but exhibits greater solubility in a wider array of organic solvents.[6]

Impact of pH

As a basic compound with two amine groups, the pH of the medium has a significant effect on its solubility.[6]

-

Acidic Conditions (Low pH): In acidic environments, both the primary aromatic amine and the secondary aliphatic amine of the piperidine ring are protonated, forming the cationic species. This ionic form is generally much more soluble in aqueous solutions.[6]

-

Neutral to Basic Conditions (Higher pH): As the pH increases, the amine groups are deprotonated, leading to the formation of the neutral free base. This form is less polar and therefore less soluble in water but more soluble in organic solvents.[6]

This pH-dependent solubility is a critical consideration for applications such as designing buffer systems for biological assays or developing oral dosage forms, where the compound will encounter varying pH environments in the gastrointestinal tract.

Quantitative Solubility Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in various solvents. This highlights a common challenge in working with novel or specialized chemical intermediates. Therefore, the empirical determination of its solubility is a necessary step for any research or development program utilizing this compound. The following sections provide detailed protocols for this purpose.

Experimental Determination of Solubility

The following protocols describe robust and widely accepted methods for determining the thermodynamic solubility of a compound.

Protocol 1: Isothermal Equilibrium (Shake-Flask) Method for Aqueous and Organic Solubility

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[8]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (purity >99%)

-

Selected solvents of analytical grade (e.g., water, methanol, ethanol, acetone, dichloromethane)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV-Vis detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a sealed vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials to further separate the solid and liquid phases.[7]

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant, filter it through a syringe filter, and dilute it with a suitable mobile phase. Quantify the concentration of the compound in the diluted sample using a validated HPLC method.[7]

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L. The experiment should be repeated at least three times to ensure reproducibility, with the final solubility reported as the mean ± standard deviation.

Causality and Self-Validation:

-

Why excess solid? The continuous presence of undissolved solid ensures that the solution remains saturated, representing the true thermodynamic equilibrium solubility.

-

Why a long equilibration time? Many compounds, especially crystalline solids, can take a significant amount of time to reach equilibrium. 24-72 hours is a standard timeframe to account for slow dissolution kinetics.

-

Why HPLC? HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the dissolved analyte, even in the presence of impurities. A pre-validated method ensures the accuracy of the concentration measurement.

Caption: Isothermal Equilibrium (Shake-Flask) Method Workflow.

Protocol 2: Potentiometric Titration for pH-Solubility Profile

This method is particularly useful for ionizable compounds like this compound to determine how solubility changes with pH.

Objective: To determine the solubility of this compound as a function of pH.

Materials:

-

This compound (purity >99%)

-

Purified water or a suitable aqueous buffer

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl, 0.1 M NaOH)

-

Automated titrator equipped with a calibrated pH electrode

-

Stirrer

-

Analytical balance

Step-by-Step Methodology:

-

Preparation of Suspension: Prepare a suspension of a known amount of this compound in a known volume of aqueous medium.

-

Initial Equilibration: Place the suspension in the titration vessel and stir to achieve an initial equilibrium.

-

Titration: Titrate the suspension with a standardized acid or base. Record the pH of the solution as a function of the volume of titrant added. The rate of pH change will be monitored.

-

Data Interpretation: The point at which the measured pH slope changes significantly can be used to determine the concentration of the unionized compound in the solution, which corresponds to its solubility at that specific pH.[9] The complete titration curve will reveal the pH range over which the compound precipitates or dissolves.

Causality and Self-Validation:

-

Why potentiometric titration? This method allows for the rapid generation of a pH-solubility profile, which is crucial for understanding how the compound will behave in different biological environments.

-

Why an automated titrator? Automation ensures precise and consistent addition of the titrant and accurate, time-logged pH measurements, which are critical for interpreting the results.

Caption: Potentiometric Titration Workflow for pH-Solubility Profile.

Conclusion

References

- A Technical Guide to 4-(Piperidin-4-yl)aniline for Researchers and Drug Development Professionals - Benchchem.

- This compound | 1159824-20-0 | Benchchem.

- Overcoming poor solubility of 4-(Piperidin-4-yl)aniline in reaction media - Benchchem.

- Solubility of Anhalamine Hydrochloride: A Qualitative Overview - Benchchem.

- This compound | C11H18Cl2N2 | CID 42614592 - PubChem.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.

- 4-(1-Piperidino)aniline - ChemBK.

- Determining the Solubility Profile of 4-(Furan-2-yl)aniline Hydrochloride: A Technical Guide - Benchchem.

- WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C11H18Cl2N2 | CID 42614592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 2359-60-6: 4-(1-Piperidino)aniline | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(Piperidin-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 4-(Piperidin-4-yl)aniline and the Role of NMR

4-(Piperidin-4-yl)aniline is a key structural motif in medicinal chemistry, valued for its presence in a variety of pharmacologically active compounds. Its bifunctional nature, featuring a substituted aniline ring and a piperidine moiety, allows for diverse chemical modifications, making it a versatile scaffold in drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of such molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 4-(Piperidin-4-yl)aniline, offering insights into the chemical environment of each nucleus.

It is important to note that publicly available, experimentally acquired NMR data for 4-(Piperidin-4-yl)aniline is limited.[1] Therefore, this guide will present a detailed, predicted analysis based on the well-established principles of NMR spectroscopy and by drawing comparisons with structurally related analogues. This approach provides a robust framework for interpreting the spectra of 4-(Piperidin-4-yl)aniline and similar compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-(Piperidin-4-yl)aniline is anticipated to exhibit distinct signals corresponding to the protons of the aniline and piperidine rings. The chemical shifts are influenced by the electron-donating amino group on the aromatic ring and the overall molecular geometry.

Table 1: Predicted ¹H NMR Data for 4-(Piperidin-4-yl)aniline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2', H-6' | ~ 7.0 - 7.2 | Doublet (d) | 2H |

| H-3', H-5' | ~ 6.6 - 6.8 | Doublet (d) | 2H |

| -NH₂ | ~ 3.5 - 4.0 | Broad Singlet (br s) | 2H |

| H-2, H-6 (eq) | ~ 3.0 - 3.2 | Doublet (d) | 2H |

| H-2, H-6 (ax) | ~ 2.6 - 2.8 | Triplet of Doublets (td) | 2H |

| H-4 | ~ 2.5 - 2.7 | Triplet of Triplets (tt) | 1H |

| -NH (piperidine) | ~ 1.8 - 2.2 | Broad Singlet (br s) | 1H |

| H-3, H-5 (eq) | ~ 1.7 - 1.9 | Multiplet (m) | 2H |

| H-3, H-5 (ax) | ~ 1.5 - 1.7 | Multiplet (m) | 2H |

Analysis of the Aromatic Region:

The aniline protons are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating amino group (H-3' and H-5') will be shielded and thus resonate at a higher field (lower ppm) compared to the protons meta to the amino group (H-2' and H-6'). The broad singlet for the amino protons is typical and its chemical shift can be concentration and solvent dependent.

Analysis of the Piperidine Region:

The piperidine ring protons will exhibit more complex splitting patterns due to their fixed chair conformation and axial/equatorial positions. The equatorial protons (H-2, H-6 eq) are generally deshielded compared to their axial counterparts (H-2, H-6 ax). The methine proton at the C-4 position, which is attached to the aniline ring, will likely appear as a triplet of triplets due to coupling with the adjacent axial and equatorial protons. The signals for the axial and equatorial protons at C-3 and C-5 often overlap, resulting in complex multiplets. The piperidine NH proton will be a broad singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The number of signals and their chemical shifts are indicative of the molecular symmetry and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for 4-(Piperidin-4-yl)aniline

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' | ~ 145 - 148 |

| C-4' | ~ 130 - 135 |

| C-2', C-6' | ~ 128 - 130 |

| C-3', C-5' | ~ 115 - 118 |

| C-2, C-6 | ~ 45 - 50 |

| C-4 | ~ 40 - 45 |

| C-3, C-5 | ~ 30 - 35 |

Analysis of the Aromatic Carbons:

The carbon attached to the amino group (C-1') will be the most deshielded aromatic carbon due to the nitrogen's electronegativity. The carbon atom at the point of attachment to the piperidine ring (C-4') will also be deshielded. The signals for C-2'/C-6' and C-3'/C-5' will be distinct, reflecting the substitution pattern.

Analysis of the Piperidine Carbons:

The carbons of the piperidine ring will appear in the aliphatic region of the spectrum. The carbons adjacent to the nitrogen (C-2 and C-6) will be the most deshielded among the piperidine carbons. The C-4 carbon, being a methine carbon attached to the aromatic ring, will have a distinct chemical shift, while the C-3 and C-5 carbons will be the most shielded.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental NMR data for 4-(Piperidin-4-yl)aniline or similar compounds, the following protocol outlines a standard procedure.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is crucial as it can influence the chemical shifts, particularly of exchangeable protons like those in NH and NH₂ groups.

-

Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

-

The spectra should be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

-

Standard acquisition parameters for ¹H NMR include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is standard. A 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are typical.

-

The number of scans will depend on the sample concentration, with more scans required for dilute samples to achieve an adequate signal-to-noise ratio.

3. Data Processing:

-

The acquired Free Induction Decay (FID) is processed by applying a Fourier transform.

-

Phase and baseline corrections are applied to obtain a clean spectrum.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Visualizing the Structure-Spectrum Correlation

The following diagram illustrates the molecular structure of 4-(Piperidin-4-yl)aniline with numbering corresponding to the NMR assignments.

Caption: Molecular structure of 4-(Piperidin-4-yl)aniline with atom numbering for NMR assignments.

Conclusion

References

[1] Spectroscopic Comparison of 4-(Piperidin-4-yl)aniline Analogues: A Guide to 1H and 13C NMR Spectral Analysis - Benchchem. Available at:

Sources

Crystal structure of 4-(Piperidin-4-yl)aniline derivatives

An In-depth Technical Guide to the Crystal Structure of 4-(Piperidin-4-yl)aniline Derivatives

Authored by: A Senior Application Scientist

Abstract

The 4-(piperidin-4-yl)aniline scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a new generation of therapeutic agents.[1] Its bifunctional nature, featuring a primary aromatic amine and a secondary aliphatic amine, allows for extensive chemical modification, making it a privileged structure in drug discovery.[2][3][4] A profound understanding of the three-dimensional architecture of its derivatives is paramount for rational drug design, enabling the prediction of molecular interactions with biological targets and the optimization of pharmacokinetic profiles.[5][6] This guide provides an in-depth exploration of the journey from synthesis to the elucidation and interpretation of the crystal structure of 4-(piperidin-4-yl)aniline derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

The Genesis of the Scaffold: Synthesis

The utility of any structural analysis begins with the successful synthesis of the target molecule. The most prevalent and efficient route to the 4-(piperidin-4-yl)aniline core is through reductive amination . This widely employed method typically involves the reaction of an N-protected 4-piperidinone, commonly N-Boc-4-piperidinone, with an appropriately substituted aniline, followed by deprotection.[2][3] The tert-butyloxycarbonyl (Boc) protecting group is crucial to prevent side reactions at the piperidine nitrogen, ensuring regioselectivity.[3]

Caption: High-level workflow for the synthesis of 4-(Piperidin-4-yl)aniline derivatives.

The Art of Crystallization: From Solution to Solid

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most significant bottleneck in structural elucidation.[7][8][9] The process is a delicate interplay of thermodynamics and kinetics, demanding patience and precision. The foundational principle of crystallization from a solution is to gradually bring a solution to a state of supersaturation, prompting the solute to precipitate in an ordered, crystalline form rather than as an amorphous solid.

Causality Behind Experimental Choices:

-

Purity is Paramount: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction. A purity level of >95% is a recommended starting point.

-

Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[10] If solubility is too high, achieving supersaturation is difficult; if too low, insufficient material will be in the solution to form a suitably sized crystal. The solvent's polarity, boiling point, and ability to form hydrogen bonds with the solute can dramatically influence crystal packing and even lead to the formation of different crystal forms (polymorphs).

-

Controlled Supersaturation: Rapidly crashing a compound out of solution yields amorphous powder or microcrystals. The goal is slow, controlled progress into the metastable zone of the solubility diagram, allowing for the growth of a few large, well-ordered crystals.[9]

Common Crystallization Methodologies

Several classical techniques are employed, each manipulating solubility in a different manner. The choice of method is empirical and often requires screening multiple conditions.

Caption: Key classical methods for the crystallization of small organic molecules.

Experimental Protocol: Vapor Diffusion

This technique is highly successful for milligram-scale quantities and offers excellent control over the rate of crystallization.[11]

Objective: To grow single crystals of a 4-(piperidin-4-yl)aniline derivative suitable for SCXRD analysis.

Materials:

-

Purified 4-(piperidin-4-yl)aniline derivative (~5-10 mg).

-

Small inner vial (e.g., 0.5 mL conical vial).

-

Larger outer vial with a screw cap or sealable lid (e.g., 4 mL scintillation vial).

-

Solvent: A solvent in which the compound is soluble (e.g., methanol, chloroform, THF).

-

Anti-solvent: A volatile solvent in which the compound is insoluble, but which is miscible with the primary solvent (e.g., pentane, hexane, diethyl ether).[12]

Methodology:

-

Preparation of the Inner Vial: Dissolve 5-10 mg of the purified compound in the minimum amount of the chosen solvent (e.g., 0.2-0.5 mL of THF) in the small inner vial. Ensure the compound is fully dissolved; if not, filter the solution to remove any particulate matter.[12]

-

Preparation of the Outer Vial: Add 2-3 mL of the anti-solvent (e.g., pentane) to the larger outer vial.

-

Assembly: Carefully place the open inner vial containing the compound solution inside the larger outer vial. Ensure the anti-solvent level is below the top of the inner vial.

-

Sealing and Incubation: Seal the outer vial tightly. The more volatile anti-solvent will slowly diffuse in the vapor phase into the solvent in the inner vial. This gradual change in solvent composition reduces the compound's solubility, inducing crystallization.

-

Patience is a Virtue: Place the sealed apparatus in a location free from vibrations and temperature fluctuations.[10] Do not disturb the setup. Crystals may form over a period of hours to several weeks.

Deciphering the Blueprint: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6] It provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice.

The process transforms a physical crystal into a detailed digital model of its molecular and supramolecular structure.

Caption: A self-validating workflow for single-crystal X-ray structure determination.

Protocol for Structure Determination

-

Crystal Selection and Mounting: A suitable crystal, typically >0.1 mm in all dimensions, free of cracks and other visible imperfections, is selected under a microscope.[6] It is mounted on a goniometer head, often using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (~100 K) to minimize radiation damage during data collection.

-

Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam. The crystal is rotated, and a detector measures the angles and intensities of the thousands of diffracted X-ray reflections that make up the unique diffraction pattern of the compound.[6]

-

Structure Solution: The collected data are processed, and computational "direct methods" are used to solve the phase problem of crystallography. This generates an initial three-dimensional electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. This model is then iteratively refined using a least-squares algorithm, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[6] The final refined structure provides a highly accurate picture of the molecule.

Structural Insights and Supramolecular Architecture

While a specific, publicly available crystal structure for the parent 4-(piperidin-4-yl)aniline is not readily found, extensive studies on its derivatives allow for a robust prediction of its key structural features.[5]

-

Molecular Conformation: The saturated piperidine ring invariably adopts a low-energy chair conformation to minimize steric and torsional strain.[5] The aniline substituent will occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions.

-

Intermolecular Interactions: The crystal packing is dominated by a network of hydrogen bonds. The primary amine (-NH₂) of the aniline group and the secondary amine (-NH-) of the piperidine ring are excellent hydrogen bond donors, while the piperidine nitrogen is also a hydrogen bond acceptor. These interactions are the primary drivers of the supramolecular assembly, forming chains, sheets, or more complex 3D networks that stabilize the crystal lattice. Aromatic π-π stacking between aniline rings can provide further stabilization.

Caption: Primary non-covalent interactions governing crystal packing.

Data Presentation: A Representative Example

The following table illustrates the type of crystallographic data obtained from a successful SCXRD experiment for a hypothetical derivative.

| Parameter | Value | Significance |

| Chemical Formula | C₁₁H₁₆N₂ | Confirms the elemental composition of the crystal. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | a = 10.5, b = 8.2, c = 12.1 | The dimensions of the unit cell. |

| α, β, γ (°) | α = 90, β = 105.5, γ = 90 | The angles of the unit cell. |

| Volume (ų) | 1002.5 | The volume of a single unit cell. |

| Z | 4 | The number of molecules in one unit cell. |

| Hydrogen Bond Geometry | D-H···A | Distance (Å) / Angle (°) |

| N(1)-H(1A)···N(2) | H···A = 2.15, D···A = 3.01, Angle = 165 | Quantifies a key intermolecular hydrogen bond holding the crystal lattice together. |

Implications for Rational Drug Design

The precise structural data from crystallography is not merely an academic exercise; it is a critical input for modern drug development.

-

Structure-Activity Relationship (SAR) Validation: A crystal structure provides the definitive conformation of a ligand. This information is invaluable for computational docking studies, helping to rationalize why certain derivatives are more potent than others and guiding the design of new analogs with improved binding affinity.[13][14][15] For instance, the orientation of substituents on the piperidine or aniline rings can be directly visualized, explaining their interaction with specific pockets in a target protein.

-

Pharmacophore Modeling: The 3D structure reveals the spatial arrangement of key pharmacophoric features—hydrogen bond donors/acceptors, aromatic rings, and basic centers. This blueprint is essential for designing novel scaffolds that mimic the active conformation of the 4-(piperidin-4-yl)aniline core.

-

Solid-State Properties: The way molecules pack in a crystal (polymorphism) influences critical physicochemical properties like solubility, stability, and dissolution rate, which directly impact a drug's bioavailability.[16] Analyzing the crystal structure helps in selecting the optimal solid form for development. The 4-(piperidin-4-yl)aniline scaffold has been successfully used to develop inhibitors for targets in oncology and CNS disorders, such as protein kinases and various receptors, where precise molecular recognition is key to efficacy and selectivity.[1][4][17]

Conclusion

The journey from a synthetic flask to a refined crystal structure is a multi-step process that demands expertise across chemical synthesis, physical chemistry, and data science. For the 4-(piperidin-4-yl)aniline class of compounds, this journey is essential. The resulting structural data provides an atomic-level blueprint that empowers medicinal chemists to move beyond iterative analogue synthesis and toward true rational design. By understanding the intricate details of molecular conformation and supramolecular assembly, researchers can engineer derivatives with enhanced potency, selectivity, and drug-like properties, accelerating the development of next-generation therapeutics.

References

- An In-depth Technical Guide to the Synthesis of 4-(Piperidin-4-yl)aniline. Benchchem.

- Synthetic Routes to 4-(Piperidin-4-yl)

- Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).

- Crystallization of small molecules.

- Chemical crystallis

- Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.

- Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton.

- Unveiling the Solid-State Architecture of 4-(Piperidin-4-yl)aniline: A Technical Guide to Crystal Structure Analysis. Benchchem.

- Application of 4-(Piperidin-4-yl)

- How To: Grow X-Ray Quality Crystals. Department of Chemistry: University of Rochester.

- X-Ray Crystallography Laboratory Department of Chemistry Michigan State University.

- The Versatility of 4-(Piperidin-4-yl)aniline: A Scaffold for Modern Medicinal Chemistry. Benchchem.

- How to grow crystals for X-ray crystallography. IUCr Journals.

- X-ray crystallography. Wikipedia.

- Crystal Growing Tips. The Center for Xray Crystallography, University of Florida.

- Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. NIH.

- Structure activity relationship.

- 4-(1-Methyl-piperidin-4-yl)aniline. Chem-Impex.

- Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Journal Article.

- Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors.

- Comparative Guide to the Structure-Activity Relationship of (4-Methylpiperidin-1-yl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. sptlabtech.com [sptlabtech.com]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. How To [chem.rochester.edu]

- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 13. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chemimpex.com [chemimpex.com]

- 17. html.rhhz.net [html.rhhz.net]

Mechanism of action of PARP inhibitors with a piperidinyl-aniline scaffold